Isopentyl octanoate

Description

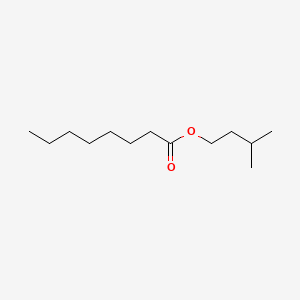

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWSWANXMRXDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062114 | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity odour | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.00 to 268.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in propylene glycol, insoluble in glycerol and water, 1ml in 7ml 80% ethanol (in ethanol) | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.861 | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2035-99-6 | |

| Record name | Isoamyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EX40079OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biological Relevance of 3 Methylbutyl Octanoate in Natural Systems

Presence of 3-Methylbutyl Octanoate (B1194180) in Plant Metabolomes

3-Methylbutyl octanoate, a fatty acid ester, is a naturally occurring volatile organic compound found within the metabolomes of various plants. Its presence is most notably documented in the volatile profiles of fruits, where it plays a role in the characteristic aroma, and it has also been identified in certain medicinal plants.

The compound is a component of the complex mixture of volatile substances that constitute the aroma of many fruits.

Research has identified 3-methylbutyl octanoate in the volatile emissions of several fruit species. In Morinda citrifolia (noni) fruit, the compound was detected in the essential oil, constituting 4.2% of the main components. academicjournals.orgresearchgate.net It was also identified in the volatile profile of ripe noni fruits at a concentration of 4.25%. nih.gov Similarly, studies on Morinda royoc L. fruit have confirmed its presence among the 137 volatile compounds identified. redalyc.org

In various banana cultivars, 3-methylbutyl octanoate is a recognized volatile component. oup.com It has been identified in the 'Bocadillo' baby banana cultivar, where it is considered an odor-active compound. tandfonline.comtandfonline.com It is also listed as a predominant ester in the 'Cavendish' cultivar. mdpi.comresearchgate.net During the later ripening stages of the Fenjiao banana, 3-methylbutyl octanoate is produced, contributing to its unique aroma. researchgate.net

Studies on apples have also detected 3-methylbutyl octanoate, although its presence and concentration can vary between cultivars. core.ac.uk

Table 1: Identification of 3-Methylbutyl Octanoate in Specific Fruit Species

| Fruit Species | Scientific Name | Finding | Citation(s) |

| Noni | Morinda citrifolia | Constitutes 4.2% of essential oil components. | academicjournals.orgresearchgate.net |

| Noni | Morinda citrifolia | Detected at 4.25% in ripe fruit essential oil. | nih.gov |

| --- | Morinda royoc | Identified as a volatile compound in the fruit. | redalyc.org |

| Banana | Musa spp. | Recognized as a volatile component. | oup.com |

| Baby Banana 'Bocadillo' | Musa acuminata | Considered an odor-active compound. | tandfonline.comtandfonline.com |

| Banana 'Cavendish' | Musa spp. | A predominant ester in the volatile profile. | mdpi.comresearchgate.net |

| Banana 'Fenjiao' | Musa spp. | Produced during later ripening stages. | researchgate.net |

| Apple | Malus domestica | Detected as a volatile compound in some cultivars. | core.ac.uk |

Beyond fruits, 3-methylbutyl octanoate has been identified in medicinal plants. Specifically, it is found in the essential oil from the roots of Rhodiola rosea, a plant used in traditional medicine. researchgate.netresearchgate.net In one analysis of R. rosea from Kazakhstan, a related compound, cyclobutanecarboxylic acid, 3-methylbutyl ester, was found at 9.65%, while 3-methylbutyl octanoate itself has been identified as a fatty acid ester metabolite in the species. researchgate.net

Current research primarily documents the presence of 3-methylbutyl octanoate in fruits and the roots of specific plants like Rhodiola rosea. redalyc.orgresearchgate.net The compound is derived from the esterification of isoamyl alcohol and octanoic acid. researchgate.net Isoamyl alcohol is a known component of fusel oil, which is produced during the fermentation of grains, suggesting that the precursors to 3-methylbutyl octanoate are present in various plant-derived materials. thegoodscentscompany.com

Identification in Fruit Volatile Profiles

Detection and Role in Microbial Systems

3-Methylbutyl octanoate is also detected in systems involving microbial fermentation, such as in the production of alcoholic beverages. Its presence and concentration are influenced by the metabolic activities of different yeast and bacterial strains.

In winemaking, 3-methylbutyl octanoate contributes to the desired fruity aroma. frontiersin.org Studies on Moschofilero wine showed that fermentations involving the yeast Lachancea thermotolerans had significantly higher levels of certain ethyl esters, including 3-methylbutyl octanoate, compared to standard fermentations. frontiersin.org Conversely, during the spontaneous fermentation of Petit Manseng wine, most native fungal genera showed a negative correlation with the concentration of 3-methylbutyl octanoate. frontiersin.org The fungus Cladosporium, in particular, was negatively correlated with this ester. frontiersin.org

The compound is also found in other fermented products. It has been identified as an aroma compound in rice-based Baijiu and in apple cider, where its formation is dependent on the specific microorganisms used for fermentation. nih.govresearchgate.netbohrium.com

Table 2: Role of 3-Methylbutyl Octanoate in Microbial Systems

| Microbial System | Finding | Effect | Citation(s) |

| Wine Fermentation | Produced by yeast during fermentation. | Contributes a "fruity" aroma. | frontiersin.org |

| Wine Fermentation (L. thermotolerans) | Levels are significantly increased. | Enhances fruity notes. | frontiersin.org |

| Wine Fermentation (Spontaneous) | Negatively correlated with most fungal genera. | Suggests inhibition or consumption by certain microbes. | frontiersin.org |

| Apple Cider Fermentation | Present as a volatile compound. | Contributes to the overall aroma profile. | researchgate.netbohrium.com |

| Rice-based Baijiu | Identified as an aroma compound. | Contributes to the flavor profile. | nih.gov |

Production by Saccharomyces cerevisiae and Other Yeasts

3-Methylbutyl octanoate, also known as isoamyl octanoate, is a fatty acid ester recognized for its fruity and apple-like aroma. nih.govsrce.hr It is a metabolic byproduct of certain yeast species, most notably Saccharomyces cerevisiae, which is a key microorganism in the production of many fermented beverages. ymdb.caresearchgate.net The formation of this ester is a result of the condensation reaction between isoamyl alcohol (3-methylbutan-1-ol) and octanoic acid, a process that occurs during fermentation. zfin.org

The production of 3-methylbutyl octanoate and other esters is a significant contributor to the aromatic profile of alcoholic beverages. nih.gov Non-Saccharomyces yeasts also play a role in the synthesis of this compound. For instance, studies have shown that yeasts such as Lachancea thermotolerans and Hanseniaspora uvarum can significantly influence the concentration of 3-methylbutyl octanoate in wine. frontiersin.orgscilit.com In dual-starter fermentations, the interaction between different yeast species can lead to an enhanced production of this and other fruity esters. frontiersin.orgscilit.com Research has also explored the potential of novel yeasts like Williopsis saturnus in producing beers with distinct fruity notes, partly attributed to the formation of compounds like 3-methylbutyl octanoate. srce.hr The volatile profiles of various yeast species, including different Metschnikowia species, have been analyzed, revealing a diverse array of compounds that contribute to their ecological interactions, with 3-methylbutyl octanoate being a potential component of these complex bouquets. asm.org

The synthesis of esters like 3-methylbutyl octanoate by yeast is influenced by several factors, including the specific yeast strain, fermentation conditions, and the composition of the growth medium. researchgate.netcabidigitallibrary.org The metabolic pathways leading to the formation of its precursors, isoamyl alcohol and octanoic acid, are intricate and linked to the yeast's amino acid and fatty acid metabolism.

Influence on Fermentation Processes (e.g., Wine, Beer)

In winemaking, the use of mixed-culture fermentations with non-Saccharomyces and Saccharomyces yeasts has been shown to increase the levels of 3-methylbutyl octanoate, enhancing the fruity notes of the final product. frontiersin.orgscilit.com For example, sequential inoculation with Lachancea thermotolerans followed by Saccharomyces cerevisiae can lead to significantly higher concentrations of this ester, contributing to a more intense fruit aroma in wines. frontiersin.org The spontaneous fermentation of grapes, driven by indigenous yeast populations, can also result in the production of 3-methylbutyl octanoate, although its final concentration can be influenced by the complex interactions between different microbial species. frontiersin.org

The table below summarizes the impact of different yeast scenarios on the production of 3-methylbutyl octanoate.

| Fermentation Scenario | Yeast(s) Involved | Impact on 3-Methylbutyl octanoate | Beverage |

| Dual-Starter Fermentation | Lachancea thermotolerans & Saccharomyces cerevisiae | Increased concentration, enhanced fruity aroma. frontiersin.org | Wine |

| Spontaneous Fermentation | Indigenous Yeasts | Production is variable, influenced by microbial interactions. frontiersin.org | Wine |

| Varied Yeast Strains | Different Saccharomyces cerevisiae strains | Production levels vary, affecting the final aroma profile. nih.gov | Beer |

| Novel Yeast Fermentation | Williopsis saturnus | Contributes to a distinct fruity character. srce.hr | Beer |

Ecological Interactions and Semiochemical Properties

Beyond its role in fermented beverages, 3-methylbutyl octanoate functions as a semiochemical, a chemical substance that carries a message for an organism. These chemical signals are fundamental to the interactions between organisms within an ecosystem. mdpi.comresearchgate.net

The compound is found in the volatile emissions of various plants, such as sea buckthorn (Hippophae rhamnoides), where it can act as a kairomone, a semiochemical that benefits the receiver but not the emitter. mdpi.comresearchgate.net In the case of sea buckthorn, 3-methylbutyl octanoate is one of the volatile compounds that can attract fruit flies like Rhagoletis batava. mdpi.comresearchgate.net This attraction is significant for the insect's host-finding behavior. It is noteworthy that many of the compounds released by the fruit that are attractive to these flies are also produced by yeasts associated with the fruit, suggesting a complex interplay between the plant, microorganisms, and insects. mdpi.com

The production of 3-methylbutyl octanoate and other volatile esters by yeasts found on plant surfaces can mimic the plant's own volatile profile, creating a chemical landscape that influences the behavior of herbivorous insects. asm.org This suggests a co-evolutionary relationship where insects may use yeast volatiles as cues to locate food sources. The compound has also been identified as a component in the scent of other plants and is known to elicit electrophysiological responses in the antennae of various insect species, indicating its role in chemical communication across different ecological contexts. mdpi.com

Presence in Insect Exocrine Gland Secretions (e.g., Army Ants)

3-Methylbutyl octanoate has been identified as a component of the exocrine gland secretions of certain insects, particularly in the mandibular glands of army ants of the genus Eciton. peerj.comresearchgate.netresearchgate.net These secretions play a crucial role in the complex communication systems of these social insects.

The identification of 3-methylbutyl octanoate in these secretions highlights the diverse functional roles of this compound in nature, extending from a flavor component in human-consumed products to a critical element in the chemical language of insects. Further research is needed to fully elucidate the specific behavioral responses elicited by this particular ester within the complex blend of army ant pheromones.

Biosynthesis and Metabolic Pathways of 3 Methylbutyl Octanoate

Enzymatic Pathways of Ester Formation

The final and critical step in the synthesis of 3-methylbutyl octanoate (B1194180) is the enzymatic esterification process. This reaction involves the condensation of an alcohol with an activated fatty acid, typically in the form of an acyl-CoA.

Role of Alcohol Acyltransferases (AAT enzymes)

Alcohol acyltransferases (AATs) are the primary enzymes responsible for the biosynthesis of a wide variety of esters, including 3-methylbutyl octanoate. frontiersin.orgresearchgate.net These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, leading to the formation of an ester and coenzyme A. researchgate.netfrontiersin.org The general reaction catalyzed by AATs can be represented as:

Acyl-CoA + Alcohol ⇌ Ester + CoA researchgate.net

AATs exhibit broad substrate specificity, enabling them to produce a diverse array of esters that contribute to the flavor and aroma profiles of fruits, beverages, and other biological materials. researchgate.net The catalytic efficiency and selectivity of AATs are key factors in determining the specific types and quantities of esters produced. researchgate.net In yeast, such as Saccharomyces cerevisiae, multiple AATs like Atf1p, Atf2p, Eht1p, and Eeb1p contribute to the production of various acetate (B1210297) and medium-chain fatty acid ethyl esters. frontiersin.org

Esterification of Octanoic Acid with 3-Methyl-1-butanol (Isoamyl Alcohol)

The specific formation of 3-methylbutyl octanoate involves the esterification of octanoic acid with 3-methyl-1-butanol, which is also known as isoamyl alcohol. evitachem.comjmb.or.kr While the direct esterification of a carboxylic acid and an alcohol can occur, the biologically favored pathway involves the activated form of the fatty acid, octanoyl-CoA. The reaction is catalyzed by an AAT enzyme as follows:

Octanoyl-CoA + 3-Methyl-1-butanol → 3-Methylbutyl octanoate + CoA

Research has demonstrated the enzymatic synthesis of isoamyl fatty acid esters, including isoamyl octanoate, using various lipases and cutinases which, like AATs, can catalyze esterification reactions. jmb.or.krnih.gov Studies have explored the use of immobilized enzymes for the synthesis of these flavor compounds, highlighting the feasibility of this reaction under controlled conditions. jmb.or.krnih.gov

Precursor Metabolism

The biosynthesis of 3-methylbutyl octanoate is dependent on the availability of its two precursor molecules: 3-methyl-1-butanol and octanoyl-CoA. These precursors are generated through distinct metabolic pathways within the cell.

Branched-Chain Amino Acid Catabolism (e.g., Leucine to 3-Methylbutanol)

The alcohol precursor, 3-methyl-1-butanol (isoamyl alcohol), is primarily derived from the catabolism of the branched-chain amino acid, leucine. researchgate.netfrontiersin.org This metabolic conversion occurs via the Ehrlich pathway. ebi.ac.uk The pathway involves a series of enzymatic steps:

Transamination: Leucine is first converted to α-ketoisocaproate (KICA) through a transamination reaction. researchgate.net

Decarboxylation: KICA is then decarboxylated to form 3-methylbutanal (B7770604). researchgate.net

Reduction: Finally, 3-methylbutanal is reduced by an alcohol dehydrogenase to produce 3-methyl-1-butanol. frontiersin.orgresearchgate.net

This pathway is significant in many microorganisms, including yeast and bacteria, and plays a crucial role in the formation of fusel alcohols, a group of higher alcohols that includes isoamyl alcohol, during fermentation. ebi.ac.ukthegoodscentscompany.com

Fatty Acid Metabolism (e.g., Octanoyl-CoA, Octanoic Acid)

The acyl precursor, octanoyl-CoA, is a product of fatty acid metabolism, specifically through the β-oxidation pathway. wikipedia.org Fatty acids are broken down in a cyclical process where two-carbon units are sequentially removed in the form of acetyl-CoA. wikipedia.org Octanoyl-CoA is an intermediate in the β-oxidation of longer-chain fatty acids like decanoyl-CoA. nih.govreactome.org Conversely, it can also be a substrate for further breakdown to hexanoyl-CoA. reactome.org

The β-oxidation spiral involves four key enzymatic reactions for each cycle:

Acyl-CoA dehydrogenase

Enoyl-CoA hydratase

3-hydroxyacyl-CoA dehydrogenase

Ketoacyl-CoA thiolase

This process generates the necessary octanoyl-CoA that can then be utilized by AATs for ester synthesis. nih.govreactome.org

Regulation of Biosynthesis in Biological Systems

Genetic and Environmental Factors Influencing Production

The synthesis of 3-methylbutyl octanoate is not uniform across different organisms or conditions; it is finely tuned by both inherent genetic factors and external environmental stimuli. The interplay between the genetic makeup of an organism—be it a yeast, plant, or fungus—and its surrounding environment dictates the rate and quantity of ester production.

Genetic Factors

The genetic blueprint of an organism is a primary determinant of its capacity to produce 3-methylbutyl octanoate. Key genes, particularly those encoding for enzymes in the ester biosynthesis pathway, play a pivotal role. The enzyme alcohol acyltransferase (AAT) is crucial, as it catalyzes the final step of ester formation: the condensation of an alcohol (3-methyl-1-butanol, also known as isoamyl alcohol) and an acyl-CoA (octanoyl-CoA). doaj.org

Different yeast strains, for example, exhibit varied production levels of volatile compounds, including 3-methylbutyl octanoate, during fermentation. researchgate.netoeno-one.eu In the context of wine fermentation, certain fungal genera like Metarhizium and Filobasidium have shown a positive correlation with the presence of 3-methylbutyl octanoate, whereas other fungi are negatively correlated. nih.gov This suggests a genetic basis for the metabolic pathways leading to its synthesis. Similarly, in plants such as strawberries and the noni fruit (Morinda citrifolia), the specific variety or genotype is a major factor influencing the composition of its essential oils and volatile profiles, including the concentration of 3-methylbutyl octanoate. d-nb.inforesearchgate.net

Environmental Factors

A range of environmental conditions can significantly modulate the genetic expression and enzymatic activity related to ester production. These factors can either enhance or inhibit the biosynthesis of 3-methylbutyl octanoate.

Temperature: Fermentation temperature is a critical parameter. For instance, fermentations conducted at controlled temperatures, such as 15–17°C for certain wines, influence the metabolic activity of yeasts and the resulting aroma profile. nih.gov Generally, both higher and lower temperatures can alter enzyme kinetics and yeast metabolism, thereby affecting the production of higher alcohols and esters. d-nb.inforesearchgate.netmdpi.com

Aeration (Oxygen Availability): The level of oxygen supplied during fermentation impacts yeast metabolism and the formation of esters. Aeration can affect the production of precursors like acetyl-CoA and higher alcohols. d-nb.info Studies on Chardonnay fermentation have shown that the timing and intensity of aeration can alter the concentrations of various esters, demonstrating its role as a key control parameter. asm.org

Nitrogen Availability: The concentration of available nitrogen in the growth medium is crucial for yeast multiplication and metabolic activity. mdpi.comfrontiersin.org Nitrogen content influences the synthesis of amino acids, which are precursors to the higher alcohols needed for ester formation. researchgate.netuniprot.org

Storage Conditions: In fruits, post-harvest conditions such as the atmospheric composition during storage can affect volatile compound production. For example, controlled atmosphere (CA) storage with low oxygen and high carbon dioxide levels has been shown to inhibit the synthesis of certain esters in apples, which is linked to the reduced activity of enzymes like AAT. doaj.org

The following table summarizes key research findings on the factors influencing the production of 3-methylbutyl octanoate and related esters.

Table 1: Genetic and Environmental Factors Influencing Ester Production

| Factor | Organism/System | Observation | Reference |

|---|---|---|---|

| Genetic (Yeast Strain) | Beer Fermentation | Different yeast strains (Saccharomyces sp.) produce significantly different volatile profiles, including the concentration of 3-methylbutyl octanoate. | researchgate.net |

| Genetic (Fungal Genus) | Wine Fermentation | Metarhizium and Filobasidium genera are positively correlated with 3-methylbutyl octanoate levels, while others are negatively correlated. | nih.gov |

| Genetic (Enzyme) | Apple (Malus domestica) | Alcohol acyltransferase (AAT) activity is a limiting factor for the biosynthesis of esters. | doaj.org |

| Environmental (Temperature) | Wine/Cider Fermentation | Fermentation temperature affects the kinetics and overall production of higher alcohols and esters. | d-nb.inforesearchgate.netmdpi.com |

| Environmental (Aeration) | Wine Fermentation | Aeration intensity and timing significantly impact the final concentration of acetate and ethyl esters. | asm.org |

| Environmental (Nitrogen) | Yeast Fermentation | Initial nitrogen content in the medium influences yeast growth and the production of ethyl esters. | researchgate.netuniprot.org |

| Environmental (Storage) | Apple (Malus domestica) | Controlled atmosphere storage inhibits the activity of AAT and reduces the production of key esters. | doaj.org |

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers powerful strategies to overcome natural limitations in the biosynthesis of valuable compounds like 3-methylbutyl octanoate. By rationally modifying the genetic and regulatory networks of microorganisms, particularly the yeast Saccharomyces cerevisiae, it is possible to significantly increase the yield of desired flavor esters. These approaches primarily focus on overexpressing key enzymes and increasing the intracellular supply of necessary precursors.

Overexpression of Alcohol Acyltransferases (AATs)

The final catalytic step in ester synthesis is often a rate-limiting factor. Therefore, a primary strategy for enhancing production is the overexpression of the genes encoding alcohol acyltransferases. In S. cerevisiae, the genes ATF1 and ATF2 are well-known for their role in producing acetate esters. asm.orgnih.gov Overexpression of ATF1, in particular, leads to a dramatic increase in the production of a wide array of acetate esters. asm.org While these genes are specific to acetate esters, the principle applies to other esters. Identifying and overexpressing the specific AAT that efficiently utilizes octanoyl-CoA and 3-methyl-1-butanol would be a direct route to boosting 3-methylbutyl octanoate production. For example, the overexpression of an apple AAT gene (MdAAT2) in tobacco plants resulted in the novel production of several medium-chain fatty acid methyl esters. nih.gov

Increasing Precursor Availability

The synthesis of 3-methylbutyl octanoate requires two precursors: 3-methyl-1-butanol (isoamyl alcohol) and octanoyl-CoA. Engineering the host organism to accumulate higher concentrations of these molecules can drive the reaction toward greater ester formation.

Enhancing Alcohol Precursor Supply : The alcohol precursor, 3-methyl-1-butanol, is derived from the branched-chain amino acid catabolism pathway (Ehrlich pathway). To increase its availability, key enzymes in this pathway can be overexpressed. A successful strategy involves the mitochondrial targeting and overexpression of a five-enzyme pathway, including Ilv2, Ilv5, Ilv3, Aro10, and Adh7, which funnels metabolic intermediates towards the production of branched-chain alcohols like isobutanol and isoamyl alcohol. researchgate.netnih.govuniprot.org

Enhancing Acyl-CoA Precursor Supply : The octanoyl-CoA precursor is a product of fatty acid synthesis. The metabolic flux towards fatty acyl-CoAs can be increased by modifying regulatory pathways. One effective approach is to delete the genes OPI1 and RPD3, which act as negative regulators of inositol (B14025) and phospholipid biosynthesis. nih.govuniprot.org This deletion redirects metabolic resources toward the production of acyl-CoAs, making more substrate available for esterification.

Expression of Heterologous Enzymes

In some cases, enzymes from other organisms may be more efficient at producing a specific ester. The introduction of heterologous (foreign) genes can create novel or more efficient production pathways. For instance, expressing wax ester synthase genes, such as ws2 from Marinobacter sp., in S. cerevisiae has proven effective for producing various fatty acid short- and branched-chain alkyl esters. nih.govuniprot.org These enzymes can effectively catalyze the condensation of fatty acyl-CoAs with a range of alcohols, including branched-chain variants.

The following table details specific metabolic engineering strategies and their impact on the production of 3-methylbutyl octanoate and related esters.

Table 2: Metabolic Engineering Strategies for Enhanced Ester Production

| Engineering Strategy | Target Gene(s)/Pathway | Organism | Observed Outcome | Reference |

|---|---|---|---|---|

| Overexpression of AATs | ATF1, ATF2 | Saccharomyces cerevisiae | Significant increase in the production of a broad range of acetate esters, demonstrating the potential for enhancing ester synthesis. | asm.orgnih.gov |

| Increase Alcohol Precursors | Ilv2, Ilv5, Ilv3, Aro10, Adh7 (overexpression) | Saccharomyces cerevisiae | Enhanced production of branched-chain alcohols (isobutanol, isoamyl alcohol), key precursors for branched-chain esters. | nih.govuniprot.org |

| Increase Acyl-CoA Precursors | OPI1, RPD3 (deletion) | Saccharomyces cerevisiae | Increased metabolic flux towards fatty acyl-CoAs, boosting the availability of the acid precursor for esterification. | nih.govuniprot.org |

| Heterologous Enzyme Expression | ws2 (wax ester synthase from Marinobacter sp.) | Saccharomyces cerevisiae | Successful production of fatty acid short- and branched-chain alkyl esters, reaching over 230 mg/L. | nih.govuniprot.org |

| Heterologous AAT Expression | MdAAT2 (apple AAT) | Tobacco (Nicotiana) | Altered volatile profile with new production of medium-chain fatty acid esters. | nih.gov |

Synthetic Methodologies for 3 Methylbutyl Octanoate

Chemical Synthesis Approaches

The synthesis of 3-methylbutyl octanoate (B1194180), a significant flavor and fragrance compound, is achievable through various chemical routes. These methods primarily revolve around the esterification of an alcohol and a carboxylic acid.

Traditional Esterification Methods with Acid Catalysts

The most conventional and widely employed method for synthesizing esters like 3-methylbutyl octanoate is the Fischer esterification. This reaction involves the direct condensation of an alcohol (isoamyl alcohol) and a carboxylic acid (octanoic acid) in the presence of a strong acid catalyst. thermofisher.com

The fundamental reaction is as follows: CH₃(CH₂)₆COOH (Octanoic Acid) + (CH₃)₂CHCH₂CH₂OH (Isoamyl Alcohol) ⇌ CH₃(CH₂)₆COO-CH₂CH₂(CH₃)₂ (3-Methylbutyl octanoate) + H₂O

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The catalyst's role is to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. thermofisher.com To drive the reaction equilibrium towards the formation of the ester, the reaction is typically conducted under reflux conditions. This allows for the continuous removal of water, a byproduct of the reaction, which, according to Le Chatelier's principle, shifts the equilibrium to favor the product side. thermofisher.com Industrial production often utilizes continuous flow reactors to optimize reaction efficiency, allowing for precise control over temperature, mixing, and residence time. Purification of the resulting crude ester mixture is commonly achieved through distillation or solvent extraction to eliminate unreacted starting materials and the catalyst.

Advanced Catalytic Systems

Research into more advanced and efficient catalytic systems for esterification is ongoing. One area of interest involves the use of rhodium complexes in conjunction with tertiary amines. While primarily investigated for hydroformylation and hydrogenation reactions, these systems show potential for alcohol synthesis, a key step in ester production. researchgate.net For instance, rhodium catalysts can be active in the hydrogenation of aldehydes in the presence of syngas, facilitated by donor ligands like tertiary amines that increase electron density at the rhodium center. researchgate.net

Another approach involves the use of tin(II) octanoate as a catalyst, particularly in ring-opening polymerization (ROP) for synthesizing polyesters. rsc.org This demonstrates its capability in forming ester linkages, suggesting potential applicability in direct esterification reactions under specific conditions.

Biotechnological Production Routes

Biotechnological methods offer a "natural" alternative to chemical synthesis, utilizing microorganisms or their enzymes to produce 3-methylbutyl octanoate. These routes are gaining attention due to their potential for sustainability and the production of compounds that can be labeled as natural. researchgate.net

Microbial Fermentation Strategies

Microbial fermentation is a key biotechnological approach where microorganisms are cultivated in a controlled environment to produce desired compounds. Various yeasts and bacteria are known to naturally produce esters, including 3-methylbutyl octanoate, as part of their metabolism, particularly during fermentation processes like those for alcoholic beverages. researchgate.netnih.govmdpi.commdpi.com

Engineered Microorganisms (e.g., Escherichia coli)

To enhance the production of specific esters, microorganisms can be genetically engineered. Escherichia coli is a commonly used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.govresearchgate.net Research has focused on engineering E. coli for the production of esters by introducing genes that encode for specific enzymes, such as alcohol acyltransferases (AATs). nih.govevitachem.com These enzymes catalyze the condensation of an alcohol with an acyl-CoA, a key intermediate in fatty acid metabolism. nih.gov

For the synthesis of 3-methylbutyl octanoate, the pathway would involve providing isoamyl alcohol and enhancing the intracellular pool of octanoyl-CoA. evitachem.com Studies have demonstrated the feasibility of producing butyl octanoate in engineered E. coli by manipulating fatty acid metabolism to increase the availability of endogenous octanoyl-CoA and introducing an AAT enzyme. nih.gov Similar strategies can be applied for 3-methylbutyl octanoate production. The biosynthesis of isoamyl alcohol from glucose has also been achieved in engineered E. coli by leveraging the host's amino acid biosynthetic pathways. google.com The European Commission has also reviewed the safety of using certain strains of E. coli for producing feed additives, which includes various esters. europa.eu

Optimization of Fermentation Conditions

The yield of 3-methylbutyl octanoate in microbial fermentation is highly dependent on various process parameters. Optimizing these conditions is crucial for maximizing production. Key factors that influence ester formation include fermentation temperature, initial pH, sugar concentration (soluble solids), and the inoculum volume of the microorganism. researchgate.netresearchgate.netfrontiersin.orgnih.gov

For example, studies on apple cider and wine fermentation have shown that the concentration of esters is significantly affected by the fermentation temperature. researchgate.netmdpi.com Higher initial temperatures can accelerate yeast metabolism and the synthesis of esters, while a subsequent reduction in temperature can help in retaining these volatile compounds. mdpi.com The initial sugar content, measured in degrees Brix, and the initial pH also play a vital role in the fermentation rate and the final product profile. researchgate.netnih.gov Response surface methodology (RSM) is a statistical technique often employed to optimize these fermentation parameters to achieve the desired product quality and yield. researchgate.netfrontiersin.org

Below is a table summarizing the impact of various fermentation parameters on ester production based on findings from different studies.

| Fermentation Parameter | Observed Effect on Ester Production | Reference |

| Temperature | Higher initial temperatures can increase the rate of ester synthesis by accelerating yeast metabolism. Subsequent temperature reduction can help retain volatile esters. | mdpi.com |

| Initial pH | Significantly influences the overall quality and sensory score of the final product, which is often linked to the ester profile. | researchgate.net |

| Initial Soluble Solids (°Brix) | Affects the fermentation rate and the availability of carbon sources for yeast metabolism and subsequent ester formation. | researchgate.net |

| Inoculum Volume | The amount of microbial starter culture impacts the onset and rate of fermentation, thereby influencing ester production. | researchgate.net |

| Yeast Strain | Different yeast strains exhibit varying capacities for producing specific esters, leading to unique aroma profiles. | mdpi.com |

Enzymatic Synthesis

Enzymatic synthesis represents a sophisticated and highly selective pathway for producing 3-methylbutyl octanoate. This biochemical approach typically involves the direct esterification of 3-methyl-1-butanol (isoamyl alcohol) with octanoic acid. The reaction is catalyzed by enzymes, most commonly lipases, which are valued for their efficacy in non-aqueous environments and their ability to catalyze ester formation with high yields. This method is a key technology in producing "natural" flavor esters for the food and cosmetic industries.

Lipase-Catalyzed Reactions (e.g., Candida antarctica lipase (B570770) B)

Lipases (EC 3.1.1.3) are the most prominent enzymes used for the synthesis of flavor esters like 3-methylbutyl octanoate. mdpi.com Their primary biological function is to hydrolyze triglycerides, but in environments with low water activity, the reaction equilibrium shifts to favor synthesis (esterification and transesterification). nih.gov

Candida antarctica lipase B (CALB) is one of an extensively studied and commercially significant biocatalyst for ester synthesis. pan.olsztyn.pl It is often utilized in its immobilized form, known as Novozym 435, which enhances its stability and reusability. psu.edu CALB demonstrates high activity and selectivity towards a wide array of substrates, including the precursors of 3-methylbutyl octanoate. pan.olsztyn.plnih.gov Kinetic studies have shown that the acyl transfer reactions catalyzed by CALB follow a ping-pong bi-bi mechanism, where the enzyme forms an acyl-enzyme complex with the acid before reacting with the alcohol. nih.gov

While lipases are common, other enzymes like cutinases also show promise. Cutinases, which are structurally simpler than lipases as they lack a hydrophobic lid covering the active site, can also catalyze esterification in non-aqueous media. jmb.or.kr A recent study demonstrated the effective synthesis of various isoamyl fatty acid esters, including isoamyl octanoate, using an immobilized cutinase from a Rhodococcus bacterium. jmb.or.kr

The following table summarizes findings from studies on the enzymatic synthesis of 3-methylbutyl octanoate and similar esters, highlighting the reaction conditions and outcomes.

| Enzyme/Biocatalyst | Substrates | Reaction Medium | Key Reaction Conditions | Product / Conversion/Yield | Reference |

| Immobilized Rhodococcus cutinase (immRcut) | Isoamyl alcohol (100 mM) + Octanoic acid (100 mM) | Cyclohexane (B81311) | 30°C, 5 h, 210 rpm | Isoamyl octanoate | jmb.or.kr |

| Novozym 435 (Candida antarctica lipase B) | Cetyl alcohol + Octanoic acid | n-Hexane | 55.48°C, 4.24 h, Substrate ratio 2.35:1 | Cetyl octanoate, 98% yield | psu.edu |

| Lipozyme® RM IM (Rhizomucor miehei) | 2-Phenylethanol + Glyceryl trioctanoate | Solvent-free | 30°C, 120 min, 0.8 M alcohol, 0.267 M triglyceride | Phenethyl octanoate, 80% conversion | lmaleidykla.lt |

| Palatase® Lipase | Coconut oil + Fusel alcohols | Aqueous buffer system | Not specified | (Iso)amyl octanoate | nus.edu.sg |

Biocatalyst Immobilization and Reuse

A significant economic and practical consideration in enzymatic synthesis is the cost of the biocatalyst. Immobilization is a key strategy to overcome this limitation by allowing for the easy separation of the enzyme from the reaction mixture and its subsequent reuse over multiple cycles. mdpi.comnih.gov This technique not only facilitates a continuous and more cost-effective process but also often enhances the enzyme's stability against changes in temperature and pH. nih.gov

Lipases and cutinases are commonly immobilized on solid supports such as acrylic resins, silica (B1680970) gel, or divinylbenzene (B73037) beads. psu.edujmb.or.krmdpi.com For instance, Novozym 435 consists of Candida antarctica lipase B immobilized on a macroporous acrylic resin. psu.edu This immobilization prevents enzyme aggregation and can lead to hyperactivation of the lipase by locking it in its open, active conformation. mdpi.com

The reusability of immobilized biocatalysts is a critical performance indicator. Studies have shown that immobilized enzymes can retain a high percentage of their initial activity over numerous reaction cycles. For example, an immobilized Rhodococcus cutinase used for isoamyl octanoate synthesis maintained its activity for at least six cycles. jmb.or.kr Similarly, in the synthesis of other flavor esters, immobilized lipases have demonstrated excellent operational stability.

The table below presents data on the reusability of various immobilized biocatalysts in the synthesis of 3-methylbutyl octanoate and other esters.

| Enzyme/Biocatalyst | Support | Product | Number of Reuse Cycles | Retained Activity | Reference |

| Immobilized Rhodococcus cutinase (immRcut) | Methacrylate divinylbenzene beads | Isoamyl octanoate | 6 | Activity maintained | jmb.or.kr |

| Novozym 435 (Candida antarctica lipase B) | Acrylic resin | Ethyl butyrate | 10 | ~80% | researchgate.net |

| Immobilized Rhizopus oryzae lipase | Not specified | Octyl acetate (B1210297) | 6 | >95% | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Acrylic resin | Mannosyl myristate | 5 | ~60% (in [Bmpyrr][TFO]) | uliege.be |

Reaction Media and Solvent Systems (e.g., Ionic Liquids, Aqueous Media)

The choice of reaction medium is crucial as it influences substrate solubility, enzyme stability, and reaction equilibrium. nih.gov For esterification reactions that produce water, the medium must be managed to shift the equilibrium towards ester formation. Various systems have been explored for the synthesis of 3-methylbutyl octanoate and other flavor esters.

Organic Solvents : Non-polar organic solvents like hexane (B92381) and cyclohexane are widely used. jmb.or.krlmaleidykla.lt They are effective at dissolving the non-polar substrates (long-chain fatty acids and alcohols) while minimizing the solubility of water, which helps drive the reaction towards synthesis. However, concerns about the volatility, flammability, and toxicity of many organic solvents have prompted research into greener alternatives.

Solvent-Free Systems : To create a more environmentally friendly process, reactions can be conducted in a solvent-free system where the substrates themselves act as the reaction medium. nus.edu.sgnih.govresearchgate.net This approach offers high volumetric productivity and simplifies downstream processing by eliminating the need for solvent removal. Solvent-free systems have been successfully used for the synthesis of various flavor esters, including octyl acetate and isoamyl acetate. nih.govresearchgate.net

Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure. scispace.com They can dissolve a wide range of substrates, including both polar sugars and non-polar lipids. uliege.be Studies on the synthesis of isoamyl acetate have shown that biphasic systems using an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim]PF₆) and the alcohol substrate can lead to enhanced reaction rates and enzyme stability. scispace.comresearchgate.net The enzyme can be "over-stabilized" in ILs, significantly extending its operational life. scispace.com

Aqueous Media : While less common for esterification, enzymatic synthesis can also occur in aqueous systems, typically biphasic or buffer systems. nus.edu.sg The synthesis of isoamyl octanoate catalyzed by Palatase lipase in a buffer system has been reported. nus.edu.sg In such systems, the reaction often involves alcoholysis or is carefully controlled to manage the water activity and favor the synthetic reaction over hydrolysis.

The following table compares different reaction systems used for the enzymatic synthesis of flavor esters.

| Reaction System | Enzyme | Substrates | Key Findings | Reference |

| Organic Solvent (Cyclohexane) | Immobilized Rhodococcus cutinase | Isoamyl alcohol + Octanoic acid | Effective medium for esterification. | jmb.or.kr |

| Solvent-Free | Immobilized Rhizopus oryzae lipase | Vinyl acetate + Octanol | High conversion (92.35%) for octyl acetate achieved. | nih.gov |

| Ionic Liquid-Alcohol Biphasic System ([bmim]PF₆/isoamyl alcohol) | Free Candida antarctica lipase B | Isoamyl alcohol + Acetic acid | Enhanced reaction rates for isoamyl acetate synthesis. | scispace.com |

| Aqueous Buffer System | Palatase® Lipase | Coconut oil + Fusel alcohols | Feasible for (iso)amyl octanoate synthesis. | nus.edu.sg |

Advanced Analytical Techniques for 3 Methylbutyl Octanoate

Chromatographic Separations

Chromatography is the cornerstone of analyzing complex volatile mixtures. For a compound like 3-methylbutyl octanoate (B1194180), gas chromatography is the method of choice due to the compound's volatility and thermal stability.

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for the separation of volatile organic compounds. In GC, a sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas). 3-Methylbutyl octanoate, as a fatty acid ester, is well-suited for GC analysis. nist.govnist.gov The NIST WebBook provides GC data for this compound, which is critical for method development and compound identification based on retention time. nist.govnist.gov The selection of the column, particularly the stationary phase, is crucial for achieving optimal separation from other esters and volatile compounds present in the sample matrix.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceptionally complex samples like wine or beer, where hundreds of volatile compounds can be present, one-dimensional GC may not provide sufficient resolving power. Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation capacity. panomix.com This technique uses two columns with different separation mechanisms connected by a modulator. panomix.comcopernicus.org The effluent from the first column is trapped, concentrated, and then rapidly re-injected onto the second, shorter column for a fast separation. copernicus.org This process generates a two-dimensional chromatogram with an ordered structure, greatly improving peak capacity and resolution. panomix.com

Research on the volatile profiles of wines and beers has successfully employed GC×GC to separate and identify numerous esters, including 3-methylbutyl octanoate. researchgate.netuliege.be This advanced separation is often necessary to resolve 3-methylbutyl octanoate from isomeric compounds or other esters with similar boiling points, which might co-elute in a standard one-dimensional GC analysis. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

While chromatography separates compounds, Mass Spectrometry (MS) provides the detailed structural information needed for unambiguous identification and quantification.

GC-MS and HS-SPME-GC-MS

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds. As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries. nih.govfoodb.cahmdb.ca

For the analysis of volatile compounds like 3-methylbutyl octanoate in liquid or solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique coupled with GC-MS. nih.govmdpi.com HS-SPME is a solvent-free method where a coated fiber is exposed to the headspace above the sample. nih.gov Volatile analytes, including 3-methylbutyl octanoate, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. This method is effective for concentrating volatile compounds from complex matrices like wine, cider, and other food products. researchgate.netnih.govmdpi.com The choice of fiber coating (e.g., DVB/CAR/PDMS) is a critical parameter that must be optimized to ensure efficient extraction of the target analytes. nih.govmdpi.com

Below is a table summarizing key mass spectral data for 3-methylbutyl octanoate obtained via GC-MS.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Ion |

|---|---|---|

| 70 | 99.99 | [C₅H₁₀]⁺ |

| 43 | 34.55 | [C₃H₇]⁺ |

| 71 | 25.06 | [C₅H₁₁]⁺ |

| 57 | 20.89 | [C₄H₉]⁺ |

| 127 | 19.45 | [C₈H₁₅O]⁺ |

Data sourced from PubChem CID 16255. nih.gov

GC-O-MS for Aroma-Active Compound Profiling

While GC-MS can identify and quantify compounds, it does not provide information about their sensory impact. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by linking chemical information with sensory perception. In a GC-O system, the effluent from the GC column is split, with one portion going to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. mdpi.com

Time-of-Flight Mass Spectrometry (TOFMS)

Time-of-Flight Mass Spectrometry (TOFMS) is an analyzer that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of a known length. panomix.com A key advantage of TOFMS is its high data acquisition speed, which can be up to 500 full spectra per second. panomix.com

This high speed is particularly crucial when TOFMS is coupled with comprehensive two-dimensional gas chromatography (GC×GC). panomix.comuliege.be The peaks eluting from the second dimension in GC×GC are very narrow (often less than 100 milliseconds). copernicus.org TOFMS is one of the few MS detectors fast enough to acquire multiple spectra across these narrow peaks, ensuring accurate identification and deconvolution of the closely eluting components. uliege.be The use of GC×GC-TOFMS provides high resolution and sensitivity, making it a perfect solution for the in-depth analysis of complex volatile samples containing compounds like 3-methylbutyl octanoate. panomix.comnist.gov

Quantitative Analysis Methodologies

Quantitative analysis of 3-methylbutyl octanoate, an ester recognized for its contribution to the fruity and floral aromas in various foods and beverages, requires precise and accurate methodologies. The choice of technique often depends on the complexity of the sample matrix and the required level of sensitivity. Advanced methods such as internal standard calibration and standard addition are frequently employed, particularly in chromatographic analyses like Gas Chromatography-Mass Spectrometry (GC-MS), to ensure reliable quantification. Furthermore, to understand its sensory impact, the Odor Activity Value (OAV) is determined, linking its concentration to its perceivable aroma.

Internal standard calibration is a robust technique used to improve the precision of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation losses. In this method, a known amount of a non-native compound, the internal standard (IS), is added to both the calibration standards and the unknown samples. The IS should be chemically similar to the analyte (3-methylbutyl octanoate) but chromatographically resolved from it and other matrix components.

For the analysis of a moderately long-chain ester like 3-methylbutyl octanoate, a suitable internal standard would be an ester of similar volatility and polarity that is not naturally present in the sample. For instance, deuterated analogues or esters with an odd-numbered carbon chain, such as methyl nonanoate (B1231133) or ethyl heptanoate (B1214049), are often selected.

The quantification is based on the ratio of the analyte's response (e.g., peak area in a chromatogram) to the internal standard's response. A calibration curve is constructed by plotting the response ratio against the concentration ratio of the analyte to the internal standard. This approach effectively mitigates errors from sample handling and instrumental drift, making it a superior method for complex matrices. nih.govscioninstruments.com

Table 1: Example of Internal Standard Calibration Data for 3-Methylbutyl Octanoate Internal Standard (IS): Methyl Nonanoate (5 mg/L)

| Standard | 3-Methylbutyl Octanoate Conc. (mg/L) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

|---|---|---|---|---|

| 1 | 1.0 | 25,500 | 125,000 | 0.204 |

| 2 | 2.5 | 64,000 | 126,500 | 0.506 |

| 3 | 5.0 | 127,000 | 125,500 | 1.012 |

| 4 | 10.0 | 258,000 | 127,000 | 2.031 |

| Unknown | ? | 98,000 | 126,000 | 0.778 |

From the calibration curve generated with the standards, the unknown sample's response ratio of 0.778 would correspond to its concentration.

The standard addition method is particularly valuable when the sample matrix is complex and likely to cause interference, known as the "matrix effect," which can suppress or enhance the analytical signal. alpha-measure.comfiveable.me This technique inherently compensates for such effects because the calibration standards are prepared within the sample matrix itself. wikipedia.orglibretexts.org

The procedure involves dividing the unknown sample into several aliquots. alpha-measure.com One aliquot is measured directly, while known amounts of a 3-methylbutyl octanoate standard are "spiked" into the other aliquots. All aliquots are then diluted to the same final volume to ensure the matrix composition is consistent across all measurements.

The instrument's response is plotted against the concentration of the added standard. The resulting linear plot is then extrapolated back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of 3-methylbutyl octanoate in the original, unspiked sample. libretexts.orgacs.org This method is highly effective for quantifying analytes in challenging samples like fruit juices, wines, and biological fluids where matrix components can significantly alter analytical results. alpha-measure.com

Table 2: Hypothetical Data for Standard Addition Analysis of 3-Methylbutyl Octanoate in Wine

| Sample | Volume of Wine (mL) | Concentration of Added Standard (mg/L) | Final Volume (mL) | Instrument Response (Arbitrary Units) |

|---|---|---|---|---|

| 1 | 10 | 0 | 20 | 15,200 |

| 2 | 10 | 2.0 | 20 | 25,500 |

| 3 | 10 | 4.0 | 20 | 35,600 |

| 4 | 10 | 6.0 | 20 | 45,900 |

When plotted, these data points yield a linear equation. Extrapolating the line to a response of zero reveals the original concentration in the wine sample.

OAV = Concentration / Odor Threshold

A compound with an OAV greater than 1 is considered to be a potential contributor to the sample's aroma, as it is present at a concentration high enough to be detected by the human olfactory system. ntou.edu.tw The determination of OAV is crucial in the flavor and fragrance industry for identifying key aroma compounds that define a product's characteristic scent. shimadzu.com For 3-methylbutyl octanoate, which has a very low odor threshold, even small concentrations can result in a high OAV, making it a significant contributor to the fruity notes of many products.

Table 3: Example Calculation of OAV for 3-Methylbutyl Octanoate in Apple Juice

| Compound | Concentration in Apple Juice (µg/L) | Odor Threshold in Water (µg/L) | Odor Activity Value (OAV) | Sensory Contribution |

|---|---|---|---|---|

| 3-Methylbutyl octanoate | 15 | 0.1 | 150 | Significant |

| Hexyl acetate (B1210297) | 120 | 5 | 24 | Significant |

| Butan-1-ol | 5000 | 500 | 10 | Significant |

| 2-Phenylethanol | 800 | 1100 | 0.73 | Not significant |

This table demonstrates that despite its lower concentration compared to other compounds, the low odor threshold of 3-methylbutyl octanoate gives it a very high OAV, indicating it is a key contributor to the apple juice aroma.

Spectroscopy for Structural Elucidation (Exclusion of basic compound identification)

Beyond simple identification, advanced spectroscopic techniques are employed to perform detailed structural elucidation of 3-methylbutyl octanoate. These methods provide in-depth information about the molecule's covalent bonding framework, connectivity, and spatial arrangement, which is critical for confirming its specific isomeric structure and understanding its chemical properties.

While basic IR spectroscopy is used to identify the presence of functional groups, a more advanced analysis of the spectrum of 3-methylbutyl octanoate provides deeper structural insights. The focus shifts from merely identifying the ester group to analyzing subtle variations in peak position, shape, and intensity, particularly within the complex "fingerprint region" (approx. 1500-500 cm⁻¹). chemguide.co.uklibretexts.org

This fingerprint region contains a unique and complex pattern of absorptions resulting from the combination of C-C and C-O single bond stretches and various bending vibrations (e.g., scissoring, rocking, wagging) of the entire molecular skeleton. specac.com For 3-methylbutyl octanoate, the specific pattern in this region is unequivocally distinct from its isomers, such as hexyl heptanoate or propyl decanoate, even though they all share the same ester functional group. Any slight change in the branching of the alkyl chains would lead to a significant alteration of the spectrum in this region, allowing for unambiguous confirmation of the 3-methylbutyl (isoamyl) and octanoyl moieties. chemguide.co.uk Furthermore, high-resolution analysis of the C=O stretching band (around 1740 cm⁻¹) can reveal information about conformational isomers or intermolecular interactions in different solvent environments.

Table 4: Key IR Absorption Bands for 3-Methylbutyl Octanoate and Their Advanced Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Advanced Interpretation |

|---|---|---|

| 2960-2850 | C-H stretching (sp³) | The precise positions and relative intensities of these peaks can confirm the ratio of -CH₃ to -CH₂- groups, consistent with the specific branched structure of the 3-methylbutyl group. |

| 1740 | C=O stretching (ester) | A sharp, intense peak. Its exact position (±5 cm⁻¹) can be sensitive to the electronic environment and solvent polarity, providing subtle structural clues. Lack of broadening indicates the absence of hydrogen bonding. |

| 1465-1370 | C-H bending | Multiple sharp peaks, including a characteristic doublet around 1370 cm⁻¹ indicative of the gem-dimethyl group within the 3-methylbutyl moiety (-CH(CH₃)₂). |

| 1250-1000 | C-O stretching | Two distinct stretches are characteristic of esters. The stronger band (~1170 cm⁻¹) is associated with the C-O-C asymmetric stretch, and its exact pattern is highly diagnostic of the specific ester structure. orgchemboulder.com |

| < 1000 | Fingerprint Region | A complex and unique pattern of peaks resulting from skeletal vibrations. This region serves as a molecular "fingerprint," allowing differentiation from all other C₁₃H₂₆O₂ isomers. libretexts.org |

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is the most powerful tool for the complete and unambiguous structural elucidation of 3-methylbutyl octanoate. weebly.com While 1D ¹H and ¹³C NMR provide initial information, 2D experiments like COSY, HSQC, and HMBC are required to definitively piece together the molecular puzzle. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-methylbutyl octanoate, it would show correlations between adjacent protons, allowing for the mapping of the entire octanoyl chain (H-2' to H-8') and the 3-methylbutyl chain (H-1 to H-4 and the methyl protons at H-5) as separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that bears protons.

Together, these techniques allow for the complete assignment of every proton and carbon signal, providing irrefutable proof of the molecule's constitution and connectivity.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3-Methylbutyl Octanoate (in CDCl₃)

| Position | Group | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|---|

| 3-Methylbutyl Moiety | ||||

| 1 | -O-CH₂- | ~4.1 (t) | ~63.5 | C-1', C-2, C-3 |

| 2 | -CH₂- | ~1.7 (m) | ~25.0 | C-1, C-3, C-4 |

| 3 | -CH- | ~1.5 (m) | ~37.5 | C-1, C-2, C-4, C-5 |

| 4 | -CH(CH₃)₂ | ~0.9 (d) | ~22.5 | C-2, C-3 |

| Octanoate Moiety | ||||

| 1' | C=O | - | ~174.0 | - |

| 2' | -CH₂- | ~2.3 (t) | ~34.5 | C-1', C-3', C-4' |

| 3' | -CH₂- | ~1.6 (m) | ~25.0 | C-1', C-2', C-4', C-5' |

| 4' | -CH₂- | ~1.3 (m) | ~29.0 | C-2', C-3', C-5', C-6' |

| 5' | -CH₂- | ~1.3 (m) | ~29.0 | C-3', C-4', C-6', C-7' |

| 6' | -CH₂- | ~1.3 (m) | ~31.5 | C-4', C-5', C-7', C-8' |

| 7' | -CH₂- | ~1.3 (m) | ~22.5 | C-5', C-6', C-8' |

| 8' | -CH₃ | ~0.9 (t) | ~14.0 | C-6', C-7' |

(Note: δ values are approximate. m = multiplet, t = triplet, d = doublet)

Compound Index

Biological Activities and Mechanisms of Action of 3 Methylbutyl Octanoate

Role as a Metabolite in Diverse Organisms

3-Methylbutyl octanoate (B1194180), a fatty acid ester, is a natural metabolite found in a variety of organisms, arising from the formal condensation of isoamyl alcohol and octanoic acid. ebi.ac.ukhmdb.canist.gov Its presence is documented in numerous plants and fungi, where it often contributes to the organism's characteristic aroma profile.

In the plant kingdom, it is a component of the essential oil extracted from the ripe fruits of Morinda citrifolia, where it constitutes approximately 4.2% of the oil's composition. academicjournals.orgresearchgate.net It has also been identified as a volatile compound in different banana cultivars. In fungi, 3-methylbutyl octanoate is among the 53 volatile compounds identified in Flammulina filiformis, commonly known as the enoki mushroom. nih.gov

The compound is a significant product of microbial metabolism, particularly fermentation by yeast. It is recognized as a key metabolite in the production of alcoholic beverages. For instance, it is found in grape pomace spirits and its concentration is influenced by the specific yeast strain used during fermentation. ebi.ac.uk During the spontaneous fermentation of Petit Manseng wine, the concentration of 3-methylbutyl octanoate is correlated with the activity of specific fungal genera, such as Metarhizium and Filobasidium. frontiersin.org

Table 1: Presence of 3-Methylbutyl Octanoate as a Metabolite

| Organism/Product | Kingdom/Type | Finding | Reference(s) |

|---|---|---|---|

| Morinda citrifolia (Noni) | Plantae | Constituent of fruit essential oil (4.2%) | academicjournals.org, researchgate.net |

| Flammulina filiformis (Enoki) | Fungi | Identified as a volatile aroma compound | nih.gov |

| Grape Pomace Spirits | Beverage | Product of yeast fermentation | ebi.ac.uk |

| Petit Manseng Wine | Beverage | Correlated with fungal activity during fermentation | frontiersin.org |

Interaction with Biological Systems and Receptors

The primary mechanism through which 3-methylbutyl octanoate interacts with biological systems is via olfactory receptors. evitachem.com In insects, these interactions are crucial for locating food sources, mates, and suitable oviposition sites. The detection of volatile compounds like 3-methylbutyl octanoate is accomplished through specialized receptors on the insect's antennae.

Electrophysiological studies, such as Gas Chromatography-Electroantennographic Detection (GC-EAD), have demonstrated that the antennae of various insect species exhibit responses to this compound and related esters. In a study on Rhagoletis batava, a pest of sea buckthorn, 3-methylbutyl octanoate was identified in the fruit's volatile emissions and was shown to elicit a distinct electrophysiological response from the antennae of both male and female flies. mdpi.com Similarly, research on the European cherry fruit fly, Rhagoletis cerasi, has shown that its antennae respond to a range of esters, and that specific ester blends can attract the flies, indicating the critical role of these compounds in insect behavior. mdpi.comebi.ac.uk

For drosophilids, related compounds like ethyl octanoate have been shown to trigger significant antennal responses in Drosophila suzukii. plos.org This interaction with the olfactory system forms the basis for its role in modulating insect behavior.

Influence on Sensory Perception and Flavor Profiles

3-Methylbutyl octanoate is a significant contributor to the flavor and aroma of many foods and beverages, generally imparting fruity and floral notes. evitachem.commdpi.com Its hydrophobic nature, resulting from its long carbon chain, influences its volatility and interaction with olfactory receptors in the nasal cavity, shaping the sensory experience. evitachem.com

Beyond beverages, it is a key aroma compound in fungi such as the yellow and white cultivars of Flammulina filiformis mushrooms. nih.gov The compound is also used commercially as a flavor and fragrance agent. thegoodscentscompany.com

Table 2: Sensory Profile of 3-Methylbutyl Octanoate in Various Products

| Product | Sensory Descriptor(s) | Reference(s) |

|---|---|---|

| General | Fruity, Floral | evitachem.com |

| Cider | Fruity, Floral | mdpi.com |

| Light-Flavor Baijiu | Fruity | mdpi.com |

| Grape Pomace Spirits | Fruity | ebi.ac.uk |

Biological Effects in Specific Contexts

Table 3: Composition of Morinda citrifolia Essential Oil with Fungicidal Activity

| Constituent | Percentage (%) |

|---|---|

| Octanoic acid | 82.2% |

| Hexanoic acid | 8.3% |

| 3-Methylbutyl octanoate | 4.2% |

| Ethyl octanoate | 2.5% |

Source: academicjournals.org, researchgate.net

3-Methylbutyl octanoate has been identified as a semiochemical that can modulate the behavior of certain insect pests.

For the spotted-wing drosophila, Drosophila suzukii, this compound has been included in compositions designed to act as an attractant. A patent for such a composition lists 3-methylbutyl octanoate as a component for use in attracting this invasive pest, highlighting its potential application in insect trapping and control strategies. google.com While direct behavioral studies are limited, the known electrophysiological responses of D. suzukii to related esters like ethyl octanoate support its role as an olfactory cue. plos.org

In the case of the European cherry fruit fly, Rhagoletis cerasi, and its relatives, esters play a well-documented role in host location. 3-Methylbutyl octanoate is a volatile emitted by host fruits and elicits electroantennographic responses in the related species Rhagoletis batava. mdpi.com Behavioral studies with R. cerasi have shown that other related esters, such as 3-methylbutyl propionate, are attractive to the flies, while 3-methylbutyl acetate (B1210297) can be a repellent, demonstrating the nuanced effects of structurally similar compounds on insect behavior. mdpi.com

Table 4: Behavioral and Electrophysiological Effects on Target Insects

| Insect Species | Compound | Effect/Finding | Reference(s) |

|---|---|---|---|

| Drosophila suzukii | 3-Methylbutyl octanoate | Component of a patented attractant composition. | google.com |

| Rhagoletis batava | 3-Methylbutyl octanoate | Elicits electrophysiological response from antennae. | mdpi.com |

While data on the antioxidant activity of 3-methylbutyl octanoate itself is scarce, studies on structurally related octanoate esters have demonstrated significant antioxidant properties. The antioxidant capacity of these related compounds is often linked to the presence of other functional groups, such as hydroxyl groups on an aromatic ring.

For example, research into hydroxytyrosol (B1673988) fatty acid esters revealed a nonlinear relationship between the length of the fatty acid chain and antioxidant efficiency in oil-in-water emulsions. nih.govus.es Notably, hydroxytyrosol octanoate exhibited the maximum antioxidant efficiency in these systems. us.esnih.gov This enhanced activity is thought to be due to its optimal hydrophilic-lipophilic balance, which allows for a preferential location and orientation at the oil-water interface, where oxidation often occurs. nih.gov

Ecological and Environmental Considerations of 3 Methylbutyl Octanoate

Environmental Release and Distribution

3-Methylbutyl octanoate (B1194180), also known as isoamyl octanoate, is a fatty acid ester that contributes to the fruity and sweet aromas in various fermented products like wine and beer. mdpi.comebi.ac.ukhmdb.ca Its release into the environment is primarily associated with industrial manufacturing processes and its use in the flavor and fragrance industry. environmentclearance.nic.in

Environmental release can occur at various stages, including production, handling, and disposal. Industrial facilities that manufacture specialty chemicals, including 3-methylbutyl octanoate, identify road transportation as a potential source of release. environmentclearance.nic.in In case of spills, it is advised to prevent the product from entering drains and to avoid discharge into the environment. knowde.com The substance is soaked up with inert absorbent material for disposal as hazardous waste. knowde.com

The distribution of 3-methylbutyl octanoate in the environment is influenced by its physicochemical properties. It is classified as a fatty acid ester and is poorly soluble in water. hmdb.caeuropa.eu This low water solubility suggests that it is less likely to be distributed extensively through aquatic systems.

In the context of production, facilities often implement measures to minimize environmental release. For instance, some manufacturing sites are designed as "zero liquid discharge" facilities, indicating a commitment to preventing liquid waste from entering the environment. While specific data on the atmospheric distribution of 3-methylbutyl octanoate is limited, its use in fragrances implies that it can be released into the air. However, its vapor pressure is low, which may limit its long-range transport in the atmosphere. europa.eu

The production of 3-methylbutyl octanoate is part of the broader specialty chemicals industry, which has a recognized potential for environmental impact. environmentclearance.nic.in Regulatory frameworks, such as the EIA Notification in India, mandate environmental clearance for such industries to manage and mitigate their environmental footprint. environmentclearance.nic.in

The following table provides an overview of the potential environmental release scenarios for 3-methylbutyl octanoate:

| Scenario | Description | Potential for Release |